1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide
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Overview
Description
1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H9ClFNO2S. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethane-1-sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 4-chloro-3-fluoroaniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
- 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonyl chloride
- 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonic acid
- 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonyl fluoride
Uniqueness: 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H9ClFNO2S |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9ClFNO2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
YOYAPBUGCKYZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)S(=O)(=O)N |
Origin of Product |
United States |
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